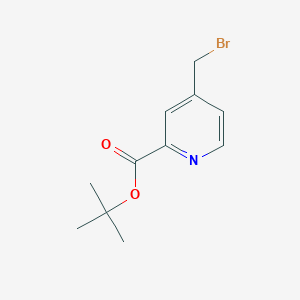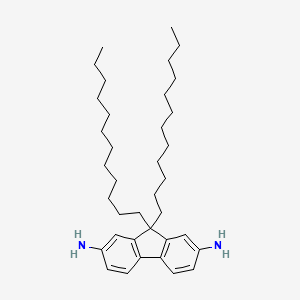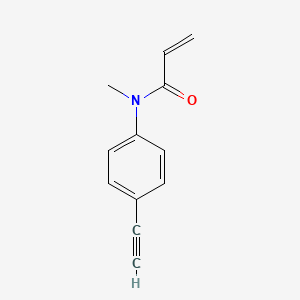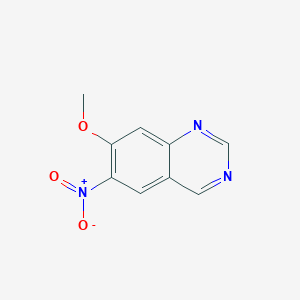
tert-Butyl 4-(bromomethyl)picolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-(bromomethyl)picolinate: is an organic compound with the molecular formula C11H14BrNO2 It is a derivative of picolinic acid, where the 4-position on the pyridine ring is substituted with a bromomethyl group and the carboxyl group is esterified with a tert-butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(bromomethyl)picolinate typically involves the bromination of a picolinic acid derivative. One common method includes the reaction of 4-methylpicolinic acid with N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to introduce the bromomethyl group. The resulting 4-(bromomethyl)picolinic acid is then esterified with tert-butyl alcohol under acidic conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 4-(bromomethyl)picolinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid or an aldehyde under appropriate conditions.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or tetrahydrofuran (THF).
Major Products Formed:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include methyl-substituted picolinates.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 4-(bromomethyl)picolinate is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive compounds. It can be used to synthesize molecules that interact with biological targets, such as enzymes or receptors, for therapeutic purposes.
Industry: In the chemical industry, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity makes it valuable for creating functionalized compounds with specific properties.
Mécanisme D'action
The mechanism of action of tert-Butyl 4-(bromomethyl)picolinate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as an electrophile, attracting nucleophiles to form new bonds. The pyridine ring can stabilize intermediates through resonance, facilitating these reactions. The ester group can also participate in reactions, such as hydrolysis, to release picolinic acid derivatives.
Comparaison Avec Des Composés Similaires
- tert-Butyl 6-(bromomethyl)picolinate
- tert-Butyl 2-(bromomethyl)picolinate
- tert-Butyl 3-(bromomethyl)picolinate
Comparison: tert-Butyl 4-(bromomethyl)picolinate is unique due to the position of the bromomethyl group on the pyridine ring. This positional isomerism can lead to differences in reactivity and the types of products formed in chemical reactions. For example, the 4-position may offer different steric and electronic environments compared to the 2-, 3-, or 6-positions, affecting the compound’s behavior in synthesis and applications .
Propriétés
Formule moléculaire |
C11H14BrNO2 |
|---|---|
Poids moléculaire |
272.14 g/mol |
Nom IUPAC |
tert-butyl 4-(bromomethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C11H14BrNO2/c1-11(2,3)15-10(14)9-6-8(7-12)4-5-13-9/h4-6H,7H2,1-3H3 |
Clé InChI |
BWMMLZMTWOICLZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=NC=CC(=C1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride](/img/structure/B13655668.png)

![3-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B13655681.png)


![4-Hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13655690.png)


![11-([1,1'-Biphenyl]-4-yl)-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B13655707.png)


![5-Chloro-6-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13655715.png)

